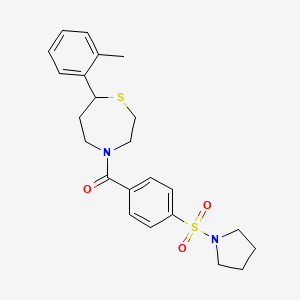

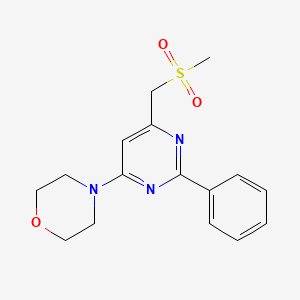

6-chloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, also known as CDPQ, is a synthetic quinazolinone compound that has been used in a variety of scientific research applications. CDPQ has been studied for its potential to act as an inhibitor of the enzyme cyclin-dependent kinase (CDK), and to modulate the activity of certain proteins involved in cell cycle regulation. CDPQ has also been used in the synthesis of other compounds, such as cyclic peptides, and in the development of novel drugs.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Synthetic derivatives of 4(3H)-quinazolinones have been explored for their anticonvulsant activity. Compounds structurally related to methaqualone, a known sedative-hypnotic medication, were synthesized and evaluated, revealing promising anticonvulsant properties with relatively low neurotoxicity in mice. These compounds exhibited significant protection against seizures induced by MES and scMet, highlighting the potential of quinazolinone derivatives in anticonvulsant drug development (Wolfe et al., 1990).

Antimicrobial and Anticancer Activities

Quinazolinone derivatives have been synthesized with varying substituents, demonstrating considerable efficiency against bacterial strains. The introduction of bromo and other substituents into the quinazolinone structure has shown to enhance antibacterial affinities, indicating the versatility of these compounds in developing new antimicrobial agents (Badr et al., 1980). Additionally, novel quinazolinone and benzamide derivatives have been synthesized and shown to possess anticancer activity, offering a foundation for the development of new anticancer agents (El-Hashash et al., 2018).

Fluorescent Probes for H2O2 Detection

A novel fluorescent probe based on 2-(2′-hydroxy-5′-chlorophenyl)-6-chloro-4(3H)-quinazolinone for hydrogen peroxide analysis was developed. This probe demonstrated a significant change in fluorescence intensity upon interaction with H2O2, showcasing its potential as a tool for the rapid detection of H2O2 in various applications, including environmental monitoring and biochemical research (Cai et al., 2015).

Analgesic Activity

The synthesis and evaluation of quinazolinone derivatives for analgesic activity have been reported, with compounds exhibiting significant pain reduction in comparison to control. This opens up possibilities for quinazolinone-based compounds in pain management and the development of new analgesic drugs (Osarodion, 2023).

Syntheses and Chemical Studies

Research on the synthesis of quinazolinone derivatives, including their reactivity with various nucleophiles and the exploration of their chemical properties, has been conducted. These studies contribute to the broader understanding of quinazolinone chemistry and its application in the development of new pharmaceuticals and materials (Eissa et al., 2013).

Propiedades

IUPAC Name |

6-chloro-2-(2,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7Cl3N2O2/c15-7-2-4-12-10(5-7)14(20)19(21)13(18-12)9-3-1-8(16)6-11(9)17/h1-6,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEVVHLDBFJMOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-2-(2,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-[3-[2-[2-(2,3-Dimethylphenoxy)propanoyl]hydrazinyl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2752575.png)

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2752577.png)

![3-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2752578.png)

![2-amino-4-(4-bromophenyl)-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2752581.png)

![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)

![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)

![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)